1-(1-methyl-1H-pyrazol-4-yl)-2-phenylethan-1-ol
Description
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)-2-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-14-9-11(8-13-14)12(15)7-10-5-3-2-4-6-10/h2-6,8-9,12,15H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIXRGMMRFCDCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Preparation of N-Substituted Pyrazoles
A recent method reported involves the direct preparation of N-substituted pyrazoles from primary amines and 1,3-dicarbonyl compounds using O-(4-nitrobenzoyl)hydroxylamine as a reagent in DMF solvent at elevated temperatures (~85 °C). This method allows the formation of N-alkyl pyrazoles with moderate yields (35-44%) under optimized conditions such as reagent ratios and temperature control. The approach is amenable to various amine substrates and provides a straightforward route to pyrazole cores substituted at the nitrogen position.
| Parameter | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amine substrate | Primary aliphatic or aromatic amines | 35-44 | Reaction at 85 °C in DMF |
| Reagents | 1,3-dicarbonyl compound, O-(4-nitrobenzoyl)hydroxylamine | Simultaneous addition at 0 °C, heating thereafter | |
| Solvent | DMF | ||
| Reaction time | 1.5 hours |
Functional Group Transformations on Pyrazole Ring
Subsequent functionalization to introduce the phenylethanol moiety can be achieved by selective reduction or addition reactions on pyrazole-substituted ketones or aldehydes. For example, 1-(1-methyl-1H-pyrazol-4-yl)ethanone can be converted to the corresponding alcohol via reduction.
Preparation of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone as a Key Intermediate
The ketone intermediate 1-(1-methyl-1H-pyrazol-4-yl)ethanone is a pivotal precursor for synthesizing the target compound. Several methods have been reported for its preparation and subsequent transformations:
Oxidation of 1-(1-Methyl-1H-pyrazol-4-yl)ethanol
Bromination and Further Functionalization
Bromination of 1-(1-methyl-1H-pyrazol-4-yl)ethanone with pyridinium tribromide or pyridine hydrobromide perbromide in ethanol/dichloromethane at room temperature yields 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone in yields ranging from 85% to 89%.
Radical bromination using N-bromosuccinimide under UV irradiation in tetrachloromethane gives a lower yield (~20%) due to side reactions.
Palladium-Catalyzed Coupling Reactions
- A palladium acetate and 1,3-bis(diphenylphosphino)propane catalyzed reaction in butan-1-ol under reflux conditions enables the formation of 1-(1-methyl-1H-pyrazol-4-yl)ethanone derivatives via cross-coupling with vinyl-n-butyl ether, facilitating further elaboration of the pyrazole ring system.
| Method | Conditions | Yield (%) | Remarks |
|---|---|---|---|
| MnO2 oxidation | Dichloromethane, 0–20 °C, 14 h | 91 | High yield, mild conditions |
| Pyridinium tribromide bromination | Ethanol/DCM, 20 °C, 3 h | 89 | Efficient bromination |
| NBS radical bromination | CCl4, reflux, UV irradiation, 24 h | 20 | Lower yield, radical conditions |
| Pd-catalyzed coupling | Butan-1-ol, reflux, inert atmosphere, 4 h | 85 | Cross-coupling for elaboration |
Synthesis of this compound
The target compound can be synthesized by nucleophilic addition of a phenyl group to the pyrazole-substituted carbonyl intermediate or via reduction of the corresponding ketone:
Grignard or Organolithium Addition
- Reaction of 1-(1-methyl-1H-pyrazol-4-yl)ethanone with phenylmagnesium bromide or phenyl lithium reagents leads to the formation of the secondary alcohol this compound. This step requires anhydrous conditions, low temperature control, and inert atmosphere to prevent side reactions.
Catalytic Hydrogenation or Reduction
- Alternatively, reduction of the corresponding α-keto compound with sodium borohydride or similar hydride reagents in protic solvents can yield the secondary alcohol with good stereoselectivity.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrazole ring formation | Condensation with hydrazine and 1,3-dicarbonyl | O-(4-nitrobenzoyl)hydroxylamine, DMF, 85 °C | 35-44 | Direct N-substituted pyrazole synthesis |
| Ketone intermediate synthesis | Oxidation | MnO2, DCM, 0-20 °C, 14 h | 91 | Mild, high yield |
| Bromination | Electrophilic bromination | Pyridinium tribromide, EtOH/DCM, RT | 85-89 | High yield, selective bromination |
| Cross-coupling | Pd-catalyzed coupling | Pd(OAc)2, 1,3-bis(diphenylphosphino)propane, reflux | 85 | For elaboration of pyrazole core |
| Secondary alcohol formation | Nucleophilic addition/reduction | Phenylmagnesium bromide or NaBH4 | Variable | Key step for target compound |
Research Findings and Considerations
The direct synthesis of N-substituted pyrazoles using O-(4-nitrobenzoyl)hydroxylamine is a relatively new and efficient approach but yields are moderate and reaction conditions require optimization for scale-up.
Oxidation of the corresponding alcohol to ketone using manganese(IV) oxide is a mild and high-yielding method, preferred over radical bromination methods that suffer from low yields and side reactions.
Bromination using pyridinium tribromide is efficient and clean, providing useful intermediates for further functionalization.
The key step of introducing the phenylethanol moiety typically involves nucleophilic addition to the ketone intermediate, a well-established method in synthetic organic chemistry.
The choice of reagents and conditions must balance yield, selectivity, and scalability, especially for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-pyrazol-4-yl)-2-phenylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 1-(1-methyl-1H-pyrazol-4-yl)-2-phenylethanone.
Reduction: Formation of 1-(1-methyl-1H-pyrazol-4-yl)-2-phenylethanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
While comprehensive data tables and well-documented case studies focusing solely on the applications of "1-(1-methyl-1H-pyrazol-4-yl)-2-phenylethan-1-ol" are not available within the provided search results, information about its properties and related compounds can help infer potential applications.
Chemical Information
- IUPAC Name The IUPAC name for the compound is 1-(1-methylpyrazol-4-yl)-2-phenylethanol .
- Synonyms The compound is also known as this compound .
Potential Applications and Research Areas
Given the pyrazole moiety and phenylethanol structure, "this compound" may find applications in several research areas:
- Pharmaceutical Research: Pyrazoles are potent medicinal scaffolds with a wide spectrum of biological activities . They have been explored for anti-inflammatory, anti-microbial, and other therapeutic activities .
- Chemical Synthesis: It can serve as a building block in synthesizing complex molecules for pharmaceutical and agrochemical research.
- Material Science: Pyrazole derivatives are used in various industrial applications, including specialty chemicals.
Related Pyrazole Compounds and Their Applications
Other pyrazole derivatives have shown diverse applications:
- Anti-inflammatory activity: Some pyrazole derivatives have demonstrated anti-inflammatory activity comparable to standard drugs like diclofenac sodium and indomethacin .
- Anti-microbial activity: Pyrazole derivatives have been tested for antibacterial activity against E. coli, S. aureus, and other bacteria, as well as for anti-tubercular properties .
- MAO-B Inhibition: Some pyrazole derivatives have shown activity as monoamine oxidase B (MAO-B) inhibitors .
Safety Information
1-(1-Methyl-1h-pyrazol-4-yl)-ethanone, a related compound, has the following safety information :
- Signal Word: Warning
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)-2-phenylethan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Note: The molecular formula and weight of the target compound are inferred from structural components, as explicit data are unavailable in the evidence.
Physicochemical Properties
- Polarity and Solubility : The hydroxyl group in the target compound enhances hydrophilicity compared to the ketone analogue (C₆H₈N₂O, ). Methoxy-substituted derivatives (e.g., C₁₆H₁₈O₃, ) exhibit higher polarity due to electron-donating groups, while chlorinated analogues (e.g., C₁₄H₁₃ClO, ) may show reduced solubility in polar solvents.
- Thermal Stability : Sulfonyl-containing analogues (e.g., C₁₀H₁₈N₂O₃S, ) likely exhibit higher thermal stability due to strong sulfonyl bonds.
Biological Activity
1-(1-methyl-1H-pyrazol-4-yl)-2-phenylethan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This indicates that it contains a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Antifungal Activity
Recent studies have demonstrated that compounds similar to this compound exhibit antifungal properties. For instance, a related study evaluated the antifungal potency against various strains such as Geotrichum candidum, Aspergillus niger, and Penicillium digitatum. The results indicated inhibition zones ranging from 12 to 16 mm, suggesting significant antifungal activity (IC50 values were notably lower than traditional antifungal agents) .
Alpha-Amylase Inhibition
Another area of interest is the inhibition of alpha-amylase, an enzyme involved in carbohydrate digestion. Research has shown that derivatives of pyrazole can inhibit this enzyme effectively. The IC50 values for similar compounds ranged from to mg/mL, indicating a stronger inhibitory effect compared to acarbose (a known alpha-amylase inhibitor) . This suggests potential applications in managing diabetes by controlling carbohydrate absorption.
The mechanisms through which this compound exerts its biological effects can be attributed to its interaction with specific molecular targets:
- Alpha-Amylase : Binding studies reveal that the compound interacts with the active site of alpha-amylase, stabilizing the enzyme-ligand complex and preventing substrate access .
Study on Antimicrobial Properties
A comprehensive study examined the antimicrobial activity of pyrazole derivatives, including this compound. The findings highlighted broad-spectrum activity against both gram-positive and gram-negative bacteria, with notable efficacy against Staphylococcus aureus and Escherichia coli .
Neuropharmacological Effects
In another investigation, related pyrazole compounds were assessed for neuropharmacological activity. Results indicated anxiolytic-like effects mediated by interactions with the serotonergic system and GABAA receptors . While this specific study did not focus on this compound directly, it underscores the potential neuroactive properties of pyrazole derivatives.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1-methyl-1H-pyrazol-4-yl)-2-phenylethan-1-ol, and how can purity be validated?
- Methodology :
- Synthesis : Use condensation reactions between pyrazole derivatives and phenethyl alcohol precursors. For example, a modified Baker-Venkataram rearrangement (as in ) or coupling reactions with phenylhydrazine ( ) can yield the target compound.
- Purity Validation : Employ HPLC (≥97% purity threshold, as in ) and LC-MS for mass confirmation. Monitor reaction progress via TLC or NMR spectroscopy (e.g., H NMR signals at δ 7.37–7.61 ppm for aromatic protons, similar to pyrazole derivatives in ).
Q. How can structural characterization be performed for this compound?
- Methodology :
- Spectroscopy : H and C NMR to identify methylpyrazole (δ ~3.90 ppm for CH) and phenethyl alcohol moieties. Compare with published NMR data for structurally related compounds ().
- X-ray Crystallography : Grow single crystals via slow evaporation. Use SHELXL ( ) for refinement. For example, dihedral angles between aromatic rings (e.g., 16.83°–51.68° in pyrazole derivatives, ) can resolve stereochemical ambiguities.
Advanced Research Questions
Q. How can SHELXL resolve structural ambiguities in the crystallographic analysis of this compound?
- Methodology :
- Refinement Strategies : Use SHELXL’s restraints for disordered moieties (e.g., methyl groups) and anisotropic displacement parameters. Apply TWIN/BASF commands for twinned crystals ( ).
- Hydrogen Bonding Analysis : Locate hydroxyl hydrogens via difference Fourier synthesis and refine with riding models (U = 1.2–1.5×C). Example: O–H···N interactions stabilize crystal packing ().
Q. What experimental designs are suitable for evaluating the biological activity of this compound?
- Methodology :
- In Vitro Assays : Screen for enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays. Use pyrazole derivatives ( ) as positive controls.
- Cytotoxicity Testing : Employ MTT assays on cell lines (IC determination). Optimize dosing based on logP values (estimated via computational tools like MarvinSketch).
Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity or binding modes?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
- Docking Studies : Use AutoDock Vina to simulate interactions with protein targets (e.g., ATP-binding pockets). Validate poses with crystallographic data ().
- Validation : Compare computed vs. experimental bond lengths/angles (e.g., C–C bonds: 1.46–1.52 Å in ).
Q. How should researchers address contradictions between spectroscopic and crystallographic data?
- Methodology :
- Case Study : If NMR suggests a planar conformation but X-ray shows puckered pyrazole, re-examine solvent effects (e.g., DMSO vs. solid-state packing).
- Multi-Technique Validation : Use IR spectroscopy to confirm hydrogen bonding (O–H stretch ~3200 cm) and powder XRD to rule out polymorphism.
- Resolution : Apply Bayesian statistics to weigh conflicting data or revisit synthetic routes to isolate stereoisomers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
